1-Ethynyl-2,6-dimethylcyclohexan-1-ol
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Overview
Description
1-Ethynyl-2,6-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexanol, featuring an ethynyl group and two methyl groups attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,6-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylcyclohexanone with an ethynylating agent such as ethynylmagnesium bromide. The reaction typically occurs in an inert atmosphere, using solvents like tetrahydrofuran, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,6-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 1-Ethynyl-2,6-dimethylcyclohexanone.
Reduction: 1-Ethyl-2,6-dimethylcyclohexan-1-ol.
Substitution: 1-Ethynyl-2,6-dimethylcyclohexyl chloride.
Scientific Research Applications
1-Ethynyl-2,6-dimethylcyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Agrochemicals: Employed in the synthesis of compounds with potential agricultural applications.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,6-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
2,6-Dimethylcyclohexanol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-Ethynylcyclohexanol: Similar structure but without the methyl groups, leading to different chemical properties.
Properties
CAS No. |
63649-33-2 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-ethynyl-2,6-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-10(11)8(2)6-5-7-9(10)3/h1,8-9,11H,5-7H2,2-3H3 |
InChI Key |
UADWWWKOGCAZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1(C#C)O)C |
Origin of Product |
United States |
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